Physical and chemical properties of Tetraphenylarsonium chloride
Physical and chemical properties of Tetraphenylarsonium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of tetraphenylarsonium chloride, with a particular focus on its relevance to researchers and professionals in drug development. Detailed experimental protocols, quantitative data, and visual diagrams of core processes are presented to facilitate a deeper understanding and practical application of this versatile chemical entity.
Core Properties of Tetraphenylarsonium Chloride
Tetraphenylarsonium chloride, with the formula [(C₆H₅)₄As]Cl, is an organoarsenic quaternary salt. It presents as a white, crystalline solid that is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[1][2][3][4] The bulky, lipophilic nature of the tetraphenylarsonium cation is central to its utility in various chemical applications.[5][6]
The fundamental physicochemical properties of tetraphenylarsonium chloride are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Citations |
| IUPAC Name | Tetraphenylarsanium chloride | [7] |
| CAS Number | 507-28-8 | [1][7] |
| Molecular Formula | C₂₄H₂₀AsCl | [1][2][7] |
| Molar Mass | 418.79 g/mol (anhydrous basis) | [1][2][7] |
| Appearance | White to off-white crystalline solid or powder | [1][2][7] |
| Melting Point | 256 - 260 °C | [2][3][8] |
| Stability | Stable under normal conditions. | [3][4] |
The solubility of tetraphenylarsonium chloride is a critical factor for its use in precipitation reactions, phase-transfer catalysis, and as an ion-pairing reagent.
| Solvent | Type | Solubility | Citations |
| Water | Polar Protic | Freely Soluble | [3][6] |
| Ethanol | Polar Protic | Soluble | [3][6] |
| Methanol | Polar Protic | Soluble | [6] |
| Acetone | Polar Aprotic | Sparingly Soluble | [3][6] |
| Chloroform | Polar Aprotic | Soluble | [6] |
| Dichloromethane | Polar Aprotic | Soluble | [6] |
Synthesis Pathway
The synthesis of tetraphenylarsonium chloride is a multi-step process that typically begins with triphenylarsine. The general pathway involves the oxidation of triphenylarsine, followed by a Grignard reaction to add the fourth phenyl group, and finally, neutralization to yield the chloride salt.[1][2]
Key Applications in Research and Drug Development
Tetraphenylarsonium chloride's unique properties make it a valuable tool in analytical chemistry and organic synthesis, with direct and indirect applications in the pharmaceutical industry.
A primary application is its use as a precipitating agent for large, singly charged anions like perchlorate (ClO₄⁻) and perrhenate (ReO₄⁻).[5][9] The bulky tetraphenylarsonium cation forms a stoichiometric and insoluble salt with these anions, allowing for their accurate gravimetric or spectrophotometric determination.[5][10] This is relevant in drug development for analyzing certain drug counter-ions or in environmental monitoring for contaminants that could affect pharmaceutical manufacturing.[5]
Furthermore, it serves as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC). The cation forms a neutral ion-pair with an anionic analyte, increasing its hydrophobicity and enabling its separation on a non-polar stationary phase. This is a crucial technique for quantifying ionic drug substances and their metabolites in biological matrices.[5]
Tetraphenylarsonium chloride is an effective phase-transfer catalyst (PTC).[5] PTCs are essential for facilitating reactions between reactants that are in different immiscible phases (e.g., aqueous and organic). The lipophilic [(C₆H₅)₄As]⁺ cation transports an anionic reactant from the aqueous phase into the organic phase, enabling it to react with an organic-soluble substrate.[5] This methodology improves reaction rates, allows for milder reaction conditions, and can reduce the need for hazardous organic solvents, aligning with the principles of green chemistry.[5][11]
Experimental Protocols
Detailed and validated methodologies are critical for reproducible results. The following are protocols for key applications of tetraphenylarsonium chloride.
This protocol, adapted from established analytical procedures, details the use of tetraphenylarsonium chloride for the quantitative precipitation of perchlorate ions.[9][10][12]
Methodology:
-
Sample Preparation: Dissolve the sample containing the perchlorate ion in approximately 50 mL of distilled water. Add about 100 mg of sodium chloride and heat the solution to 60°C.[10][12]
-
Precipitation: While stirring continuously, add a solution of tetraphenylarsonium chloride dropwise. A 25% excess of the precipitant is recommended to ensure complete precipitation of tetraphenylarsonium perchlorate.[5][10]
-
Digestion: Keep the reaction mixture at 60°C for 1 hour. This "digestion" period allows the small precipitate particles to form larger, more easily filterable crystals.[5][12]
-
Filtration: Filter the solution through a pre-weighed medium porosity sintered glass crucible.[9][10]
-
Washing: Wash the collected precipitate with several small portions of cold distilled water to remove any soluble impurities.[5][10]
-
Drying and Weighing: Dry the crucible and the precipitate in an oven at 110°C to a constant weight. The final weight of the tetraphenylarsonium perchlorate is used to calculate the amount of perchlorate in the original sample.[5][12]
For high-purity applications, recrystallization is often necessary.
Methodology:
-
A neutralized aqueous solution of the compound is evaporated to dryness.[13]
-
The resulting residue is extracted into absolute ethanol.[13]
-
The ethanol solution is evaporated to a small volume.[13]
-
The pure compound is precipitated by the addition of absolute diethyl ether.[13]
-
The process can be repeated by re-dissolving in a minimal amount of absolute ethanol or ethyl acetate and re-precipitating with diethyl ether to achieve higher purity.[13]
Conclusion
Tetraphenylarsonium chloride is a highly versatile and valuable reagent. Its well-characterized physical and chemical properties, combined with its utility as a precipitating agent, ion-pairing reagent, and phase-transfer catalyst, secure its role in modern analytical and synthetic chemistry. For professionals in drug development and other scientific fields, a thorough understanding of its applications and experimental protocols is essential for leveraging its full potential in research and innovation.
References
- 1. Tetraphenylarsonium chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Tetraphenylarsonium chloride | CAS#:507-28-8 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetraphenylarsonium chloride | C24H20AsCl | CID 68179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. TETRAPHENYLARSONIUM CHLORIDE | 507-28-8 [chemicalbook.com]
